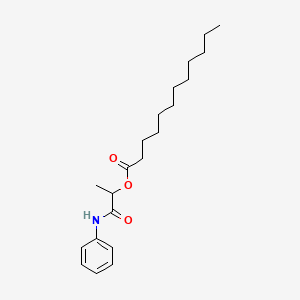![molecular formula C16H14Cl2 B14735990 [Dichloro(1-phenylcyclopropyl)methyl]benzene CAS No. 5680-56-8](/img/structure/B14735990.png)
[Dichloro(1-phenylcyclopropyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dichloro(1-phenylcyclopropyl)methyl]benzene is an organic compound characterized by the presence of a dichloro-substituted cyclopropyl group attached to a phenyl ring, which is further connected to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(1-phenylcyclopropyl)methyl]benzene typically involves the reaction of 1-phenylcyclopropylmethanol with thionyl chloride (SOCl₂) to introduce the dichloro functionality. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The general reaction scheme is as follows:
Starting Material: 1-phenylcyclopropylmethanol
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous, reflux
The reaction proceeds with the formation of this compound as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[Dichloro(1-phenylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.
Major Products
Substitution: Substituted derivatives with nucleophiles.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
[Dichloro(1-phenylcyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Dichloro(1-phenylcyclopropyl)methyl]benzene involves its interaction with specific molecular targets. The dichloro groups and the cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
[Dichloro(1-phenylcyclopropyl)methyl]benzene: Unique due to the presence of both dichloro and cyclopropyl groups.
[Dichloro(1-phenylcyclopropyl)methyl]toluene: Similar structure but with a toluene ring instead of benzene.
[Dichloro(1-phenylcyclopropyl)methyl]phenol: Contains a phenol group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
5680-56-8 |
|---|---|
Fórmula molecular |
C16H14Cl2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
[dichloro-(1-phenylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c17-16(18,14-9-5-2-6-10-14)15(11-12-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
NDADNFFMMNIODG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)C(C3=CC=CC=C3)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
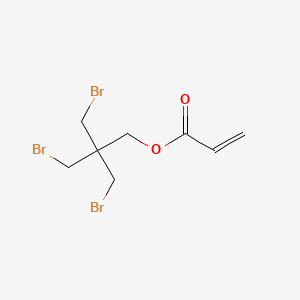
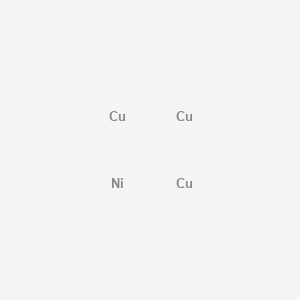
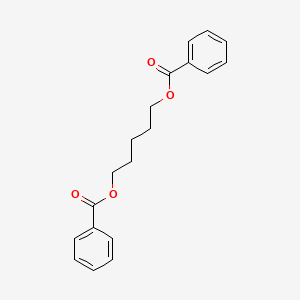
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
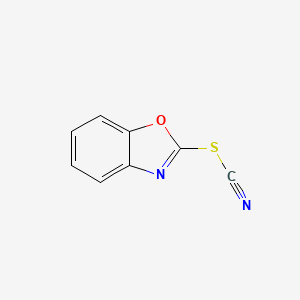
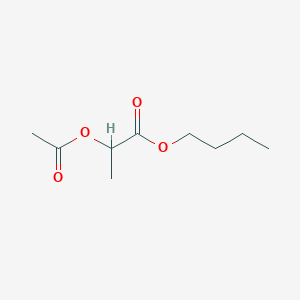
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
